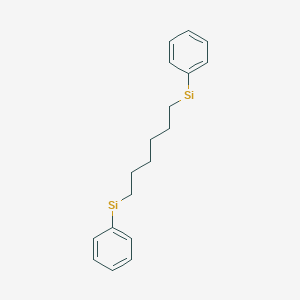
3-Methylpent-2-en-1-yl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpent-2-en-1-yl carbonochloridate is a chemical compound with the molecular formula C7H11ClO2 It is an organic compound that contains a carbonochloridate functional group, which is characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-2-en-1-yl carbonochloridate typically involves the reaction of 3-methylpent-2-en-1-ol with phosgene (COCl2) or a similar chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonochloridate group. The general reaction can be represented as follows:
[ \text{3-Methylpent-2-en-1-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpent-2-en-1-yl carbonochloridate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonochloridate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the carbonochloridate group can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: The reaction is carried out in aqueous conditions, often with a base such as sodium hydroxide to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of this compound, such as amides, esters, or thioesters.
Hydrolysis: The major products are 3-Methylpent-2-en-1-yl carboxylic acid and hydrochloric acid.
Reduction: The major product is 3-Methylpent-2-en-1-ol.
Aplicaciones Científicas De Investigación
3-Methylpent-2-en-1-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Methylpent-2-en-1-yl carbonochloridate involves the reactivity of the carbonochloridate group. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The chlorine atom serves as a leaving group, facilitating the substitution reactions. The overall mechanism can be summarized as follows:
Nucleophilic Attack: A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.
Leaving Group Departure: The chlorine atom departs, resulting in the formation of the substituted product.
Comparación Con Compuestos Similares
3-Methylpent-2-en-1-yl carbonochloridate can be compared with other carbonochloridates and related compounds:
3-Methylpent-2-en-1-yl chloroformate: Similar in structure but contains a chloroformate group instead of a carbonochloridate group.
3-Methylpent-2-en-1-yl acetate: Contains an acetate group instead of a carbonochloridate group, leading to different reactivity and applications.
3-Methylpent-2-en-1-yl isocyanate: Contains an isocyanate group, which reacts differently with nucleophiles compared to the carbonochloridate group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the carbonochloridate group, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
821006-98-8 |
|---|---|
Fórmula molecular |
C7H11ClO2 |
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
3-methylpent-2-enyl carbonochloridate |
InChI |
InChI=1S/C7H11ClO2/c1-3-6(2)4-5-10-7(8)9/h4H,3,5H2,1-2H3 |
Clave InChI |
IAXNXFKYYRWJNB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCOC(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)


![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)

![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)

